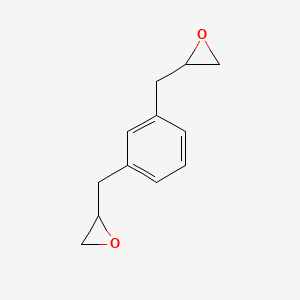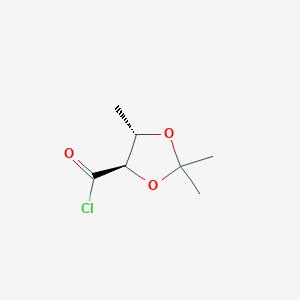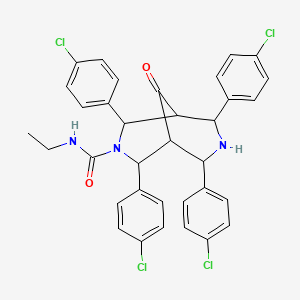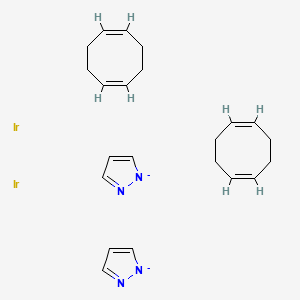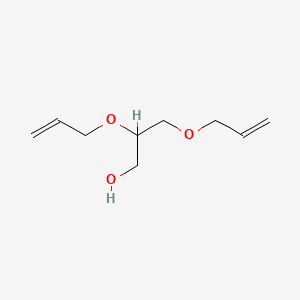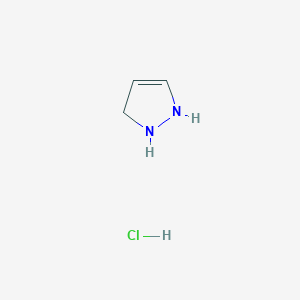
Stannous methane sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannous methane sulfonate, also known as tin(II) methanesulfonate, is a chemical compound with the formula (CH₃SO₃)₂Sn. It is a colorless liquid with a distinct odor and is highly soluble in water. This compound is widely used in various industrial applications, particularly in the field of electroless plating, due to its excellent properties such as high thermal stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannous methane sulfonate can be synthesized through several methods. One common method involves the reaction of metallic tin with methanesulfonic acid. This reaction typically requires high temperatures, around 140-150°C, to proceed efficiently. The reaction can be represented as follows:
Sn+2CH3SO3H→(CH3SO3)2Sn+H2
Another method involves the use of stannous chloride and methanesulfonic acid. This reaction occurs at a lower temperature range of 110-130°C and involves cooling, crystallization, filtration, and washing to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using an electrolytic method. This method involves the use of solid tin as the anode and methanesulfonic acid as the electrolyte. The process is carried out in an electrolytic cell with an ion exchange membrane separating the anode and cathode compartments. This method is advantageous as it produces a high-purity product with fewer impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Stannous methane sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stannic compounds.
Reduction: It acts as a reducing agent in electroless plating processes.
Substitution: It can participate in substitution reactions with other organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methanesulfonic acid, stannous chloride, and various organic solvents. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from reactions involving this compound include stannic compounds, various organotin compounds, and metal coatings in electroless plating processes .
Applications De Recherche Scientifique
Stannous methane sulfonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in organic synthesis due to its high reactivity and selectivity.
Biology: It is used in the preparation of biological samples for electron microscopy.
Medicine: It is explored for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of stannous methane sulfonate primarily involves its role as a reducing agent. In electroless plating, it reduces metal ions in the solution to form a thin metal coating on the substrate. This process involves the transfer of electrons from the stannous ion to the metal ions, resulting in the deposition of the metal layer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannous chloride: Used in similar applications but has higher impurity levels.
Stannous sulfate: Used in electroplating but less stable than stannous methane sulfonate.
Lead(II) methanesulfonate: Used in similar plating processes but has different electrochemical properties.
Uniqueness
This compound is unique due to its high thermal stability, high purity, and excellent reactivity. It is preferred in many industrial applications over other stannous compounds because it produces fewer impurities and offers better performance in high-temperature reactions .
Propriétés
Formule moléculaire |
C4H12O12S4Sn |
|---|---|
Poids moléculaire |
499.1 g/mol |
Nom IUPAC |
methanesulfonate;tin(4+) |
InChI |
InChI=1S/4CH4O3S.Sn/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 |
Clé InChI |
AICMYQIGFPHNCY-UHFFFAOYSA-J |
SMILES canonique |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
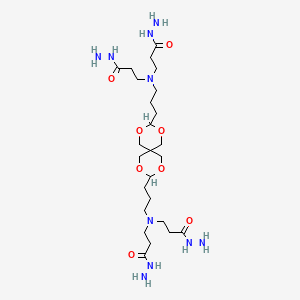
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
